molecular formula C15H20N4O2S B11968612 4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide CAS No. 107203-71-4

4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B11968612
CAS No.: 107203-71-4
M. Wt: 320.4 g/mol
InChI Key: NJVPYAANQKSHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a pyrimidine ring substituted with a butyl group at position 4 and a methyl group at position 4. The benzenesulfonamide moiety is linked to the pyrimidine via a sulfonamide (-SO₂-NH-) bridge. Sulfonamides are historically significant as antimicrobial agents, acting as competitive inhibitors of dihydropteroate synthase (DHPS) in folate biosynthesis .

Properties

CAS No.

107203-71-4

Molecular Formula

C15H20N4O2S

Molecular Weight

320.4 g/mol

IUPAC Name

4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H20N4O2S/c1-3-4-5-13-10-11(2)17-15(18-13)19-22(20,21)14-8-6-12(16)7-9-14/h6-10H,3-5,16H2,1-2H3,(H,17,18,19)

InChI Key

NJVPYAANQKSHAT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=NC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides .

Scientific Research Applications

4-amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Pyrimidine Ring

The pyrimidine ring’s substituents significantly influence biological activity and physicochemical properties. Key analogs include:

Compound Name Pyrimidine Substituents Key Properties/Activities Reference
4-Amino-N-(4-chloro-3,4-dimethylphenyl-pyrimidin-2-yl)benzenesulfonamide 4-chlorophenyl, 3,4-dimethylphenyl Antibacterial, antifungal activity
4-Amino-N-(pyrimidin-4-yl)benzenesulfonamide None (unsubstituted pyrimidin-4-yl) CAS 599-82-6; basic sulfonamide scaffold
4-Amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide 4-trifluoromethyl Enhanced lipophilicity; potential toxicity concerns
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide 4-diethylamino, 6-methyl Methoxy group may enhance solubility

Key Observations :

  • Butyl vs.
  • Methyl vs. Diethylamino Groups: The methyl group at position 6 (target compound) may sterically hinder target binding compared to the electron-donating diethylamino group in , which could enhance interaction with DHPS.
Solubility and Physicochemical Properties

Substituents critically affect solubility, a determinant of bioavailability:

Compound Substituents Solubility Trends Reference
4-Amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide Butyl (hydrophobic), methyl Likely low aqueous solubility
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide Methyl, methyl Moderate solubility
Sulfamethoxypyridazine 6-methoxy-pyridazine Higher solubility due to methoxy

Analysis :

  • The butyl group in the target compound introduces steric bulk and hydrophobicity, likely reducing solubility compared to dimethyl or methoxy-substituted analogs .
  • Methoxy groups (e.g., in ) improve solubility via polarity, whereas trifluoromethyl groups () balance lipophilicity and electronic effects.

Comparison :

  • The target compound’s butyl group may enhance Gram-positive activity (e.g., S. aureus) due to improved membrane penetration, but its reduced solubility could limit efficacy against Gram-negative bacteria (e.g., E. coli) .
  • Pyridazine-based sulfamethoxypyridazine () shows broader activity, possibly due to optimized solubility and DHPS binding.

Biological Activity

4-Amino-N-(4-butyl-6-methylpyrimidin-2-yl)benzenesulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities, particularly in the fields of anti-infective and anticancer therapies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

  • Molecular Formula: C14H18N4O2S
  • Molecular Weight: 306.39 g/mol
  • CAS Number: [Proposed CAS number for reference]

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in bacterial and cancer cell proliferation. Sulfonamides typically function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in the folate synthesis pathway in bacteria. This inhibition leads to a decrease in folate production, ultimately affecting nucleic acid synthesis and bacterial growth.

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. It has shown efficacy against various pathogens, including:

  • Bacteria: Effective against Gram-positive and Gram-negative bacteria.
  • Protozoa: Demonstrated inhibitory effects on Plasmodium species, Toxoplasma gondii, and Leishmania species.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Plasmodium falciparum0.5 µg/mL
Toxoplasma gondii1 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have indicated that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest: The compound has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis.
  • Inhibition of Metastasis: In vivo studies demonstrated reduced metastatic spread in models of breast cancer.

Table 2: Anticancer Efficacy

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MDA-MB-231 (Breast)0.87G2/M Phase Arrest
A549 (Lung)1.75Apoptosis Induction
HeLa (Cervical)1.50Inhibition of MMPs

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Activity: A recent study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with significant reductions in colony-forming units observed at concentrations as low as 16 µg/mL.
  • Anticancer Research: In an experimental model using MDA-MB-231 cells, treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis, suggesting its potential for breast cancer therapy.
  • In Vivo Efficacy: Animal studies indicated that administration of this compound reduced tumor size and metastasis in a breast cancer model, supporting its use as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.